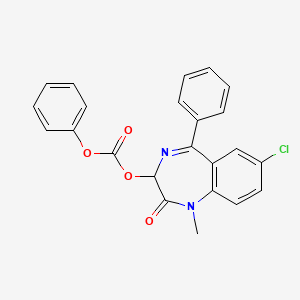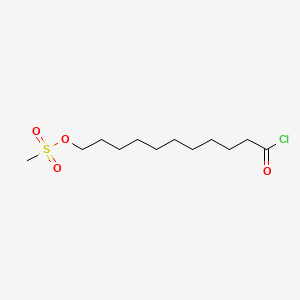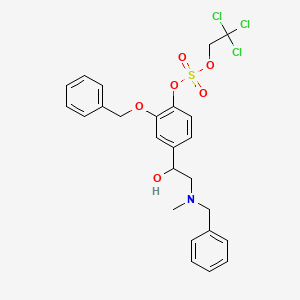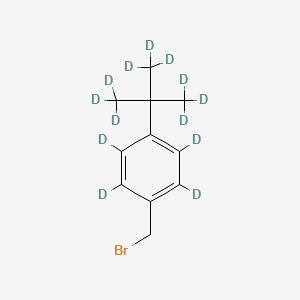
Phenylselenyl Dutasteride alpha-Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylselenyl Dutasteride alpha-Dimer is a synthetic compound that serves as an intermediate in the synthesis of Dutasteride alpha-Dimer, a dimer impurity of Dutasteride. Dutasteride is a dual inhibitor of 5α-reductase isoenzymes type 1 and 2, used primarily in the treatment of benign prostatic hyperplasia. This compound is structurally related to Finasteride and is utilized in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of reagents such as selenium dioxide and phenylmagnesium bromide under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Phenylselenyl Dutasteride alpha-Dimer involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the compound, making it suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
Phenylselenyl Dutasteride alpha-Dimer undergoes various chemical reactions, including:
Oxidation: The phenylselenyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselenyl group back to its original state.
Substitution: The phenylselenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide, phenylmagnesium bromide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced phenylselenyl compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
Phenylselenyl Dutasteride alpha-Dimer has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications in treating conditions like benign prostatic hyperplasia.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Phenylselenyl Dutasteride alpha-Dimer exerts its effects by inhibiting the activity of 5α-reductase isoenzymes type 1 and 2. These enzymes are responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a key role in the development and enlargement of the prostate gland. By inhibiting these enzymes, this compound reduces the levels of circulating DHT, thereby mitigating the symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Dutasteride: A dual inhibitor of 5α-reductase isoenzymes type 1 and 2, used in the treatment of benign prostatic hyperplasia.
Finasteride: A specific inhibitor of 5α-reductase isoenzyme type 2, also used in the treatment of benign prostatic hyperplasia.
Epristeride: A noncompetitive inhibitor of 5α-reductase, with less potency compared to Dutasteride and Finasteride.
Uniqueness
Phenylselenyl Dutasteride alpha-Dimer is unique due to the presence of the phenylselenyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C52H61F6N3O4Se |
|---|---|
Molecular Weight |
985.0 g/mol |
IUPAC Name |
(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-8-phenylselanyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C52H61F6N3O4Se/c1-47-23-21-35-31(32(47)14-16-37(47)44(63)59-39-26-28(51(53,54)55)10-13-36(39)52(56,57)58)12-19-42-50(35,4)27-40(66-29-8-6-5-7-9-29)46(65)61(42)45(64)38-17-15-33-30-11-18-41-49(3,25-22-43(62)60-41)34(30)20-24-48(33,38)2/h5-10,13,22,25-26,30-35,37-38,40-42H,11-12,14-21,23-24,27H2,1-4H3,(H,59,63)(H,60,62)/t30-,31-,32?,33?,34?,35?,37+,38-,40?,41+,42+,47-,48-,49+,50+/m0/s1 |
InChI Key |
QBKGDWXKNYEVAB-PJZLUOFCSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CC(C(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CC(C(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)[Se]C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



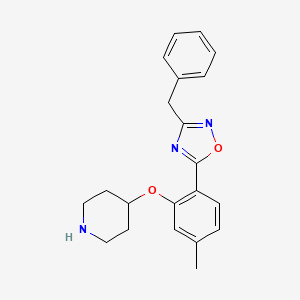
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)
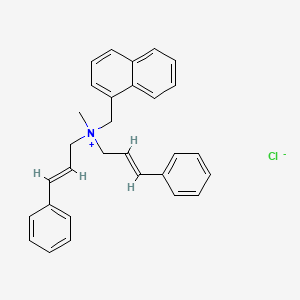
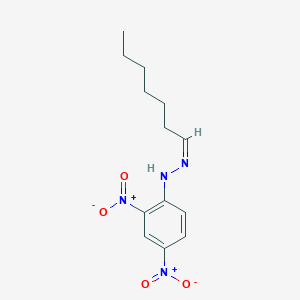
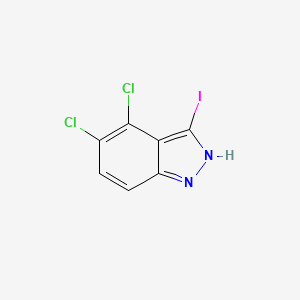
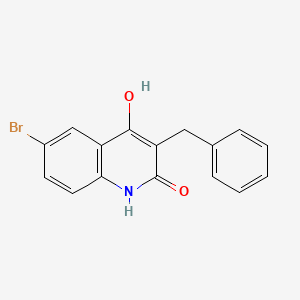

![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
